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molecular formula C8H7ClN2OS B8804241 2-Chloro-4-ethoxythieno[3,2-D]pyrimidine

2-Chloro-4-ethoxythieno[3,2-D]pyrimidine

Cat. No. B8804241
M. Wt: 214.67 g/mol
InChI Key: CWMTWKUNKBDMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044068B2

Procedure details

A mixture of 2,4-dichlorothieno[3,2-d]pyrimidine (0.1 g), ethanol (5 mL), water (0.5 mL) and sodium hydroxide (0.04 g) was stirred at room temperature. The precipitated solids were collected by filtration and washed with diethyl ether to obtain 2-chloro-4-ethoxythieno[3,2-d]pyrimidine (0.07 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH2:12]([OH:14])[CH3:13].[OH-].[Na+]>O>[Cl:1][C:2]1[N:3]=[C:4]([O:14][CH2:12][CH3:13])[C:5]2[S:10][CH:9]=[CH:8][C:6]=2[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.04 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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